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molecular formula C10H13I B1315382 (4-iodobutyl)Benzene CAS No. 64283-87-0

(4-iodobutyl)Benzene

Cat. No. B1315382
M. Wt: 260.11 g/mol
InChI Key: LQNMGMMOHCDYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06166082

Procedure details

R=Me Dimethyl malonate (5.7 mL, 50.0 mmol) was added in one portion to a solution of sodium methoxide (6.6 g, 50.0 mmol) in DME (45 mL) at rt and stirred for 15 min. In a separate reaction vessel, 4(4'-chlorophenyl)-a-bromoacetophenone (14.0 g, 45.0 mmol) was dissolved in DME (136 mL) along with sodium iodide (6.7 g, 45.0 mmol). The NaI solution was allowed to stir for 15 min at rt. The sodium dimethylmalonate solution was transferred via cannula dropwise into the 4(4'-chlorophenyl)-a-bromoacetophenone solution; stirring continued 1 hr at rt. The solvent was removed in vacuo and the resulting oil dissolved in 1:1 methylene chloride:diethyl ether (700 mL). The organic phase was washed with water (250 mL), and saturated sodium chloride solution (250 mL). The organic layer was dried (MgSO4), filtered, and concentrated in vacuo. The resulting oil was recrystallized using 4:1 chloroform:methanol with hexane to precipitate the methyl 2-carbomethoxy-4[4'-(4"-chloro phenyl)phenyl]-4-oxobutanoate (10.43 g, 64%). 1H NMR (DMSO) d 8.06 (d, J=8.1 Hz, 2H), 7.66 (d, J=8.5 Hz, 2H), 7.56 (d, J=8.5 Hz, 2H), 7.45 (d, J=8.1 Hz, 2H), 3.95 (t, J=7.0 Hz, 1H), 3.70 (s, J=7.0 Hz, 6H), 3.66 (s, 2H). ##STR178## Step 2 (A)--Preparation of 4-phenyl-1-iodobutane. Sodium iodide (8.9 g, 59.2 mol) and 4-phenyl-1-chlorobutane (5.0 g, 29.6 mol) were added to acetone (29.6 mL) at rt. The mixture was heated to 70° C. for 12 h. The resulting solution was gravity filtered to remove salts. The solvent was removed under reduced pressure and excess salts were dissolved in water (100 mL). Hexane (100 mL) was added to the aqueous mixture. The phases were separated and the organic phase was washed with saturated sodium bisulfite solution (3×50 mL), treated with decolorizing carbon, and gravity filtered. The organic layer was then dried (MgSO4), filtered, and concentrated in vacuo to afford 4-phenyl-1-iodobutane (6.94 g, 90%).
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
136 mL
Type
solvent
Reaction Step One
[Compound]
Name
Me Dimethyl malonate
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
6.6 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
[Compound]
Name
4(4'-chlorophenyl)-a-bromoacetophenone
Quantity
14 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
sodium dimethylmalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
4(4'-chlorophenyl)-a-bromoacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
8.9 g
Type
reactant
Reaction Step Seven
Quantity
5 g
Type
reactant
Reaction Step Seven
Quantity
29.6 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[I-:4].[Na+].CC(C)(C([O-])=O)C([O-])=O.[Na+].[Na+].[C:17]1([CH2:23][CH2:24][CH2:25][CH2:26]Cl)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>COCCOC.CC(C)=O>[C:17]1([CH2:23][CH2:24][CH2:25][CH2:26][I:4])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
136 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Me Dimethyl malonate
Quantity
5.7 mL
Type
reactant
Smiles
Name
sodium methoxide
Quantity
6.6 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
4(4'-chlorophenyl)-a-bromoacetophenone
Quantity
14 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[I-]
Step Five
Name
sodium dimethylmalonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)[O-])(C(=O)[O-])C.[Na+].[Na+]
Step Six
Name
4(4'-chlorophenyl)-a-bromoacetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
8.9 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCCl
Name
Quantity
29.6 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 15 min at rt
Duration
15 min
STIRRING
Type
STIRRING
Details
stirring continued 1 hr at rt
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting oil dissolved in 1:1 methylene chloride
WASH
Type
WASH
Details
The organic phase was washed with water (250 mL), and saturated sodium chloride solution (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oil was recrystallized
CUSTOM
Type
CUSTOM
Details
methanol with hexane to precipitate the methyl 2-carbomethoxy-4[4'-(4"-chloro phenyl)phenyl]-4-oxobutanoate (10.43 g, 64%)
CUSTOM
Type
CUSTOM
Details
##STR178## Step 2 (A)--Preparation of 4-phenyl-1-iodobutane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove salts
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and excess salts
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved in water (100 mL)
ADDITION
Type
ADDITION
Details
Hexane (100 mL) was added to the aqueous mixture
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with saturated sodium bisulfite solution (3×50 mL)
ADDITION
Type
ADDITION
Details
treated with decolorizing carbon, and gravity
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCI
Measurements
Type Value Analysis
AMOUNT: MASS 6.94 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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